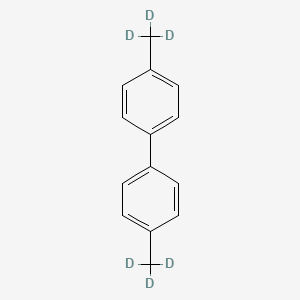

4,4'-Dimethyl-D6-diphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H14 |

|---|---|

Molecular Weight |

188.30 g/mol |

IUPAC Name |

1-(trideuteriomethyl)-4-[4-(trideuteriomethyl)phenyl]benzene |

InChI |

InChI=1S/C14H14/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-10H,1-2H3/i1D3,2D3 |

InChI Key |

RZTDESRVPFKCBH-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)C2=CC=C(C=C2)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4,4'-Dimethyl-D6-diphenyl

This technical guide provides a comprehensive overview of the known physical properties of 4,4'-Dimethyl-D6-diphenyl, a deuterated isotopologue of 4,4'-dimethylbiphenyl. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₈D₆ | [1] |

| Molecular Weight | 188.3 g/mol | [1] |

| CAS Number | 42052-87-9 | [2] |

| Estimated Melting Point | ~118-120 °C | [3] |

| Estimated Boiling Point | ~295 °C | [3] |

| Estimated Solubility | Insoluble in water | [3] |

Computed and Isotopic Properties

A summary of computed and isotopic properties for this compound is provided below.

| Property | Value | Source |

| Monoisotopic Mass | 188.147210922 u | [2] |

| Isotope Atom Count | 6 | [2] |

| Heavy Atom Count | 14 | [2] |

| Complexity | 137 | [2] |

Experimental Protocols

While specific experimental protocols for the determination of physical properties of this compound are not published, standard laboratory procedures would be employed.

Determination of Melting Point

A standard capillary melting point apparatus would be utilized. A small, powdered sample of this compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts would be recorded as the melting point.

Determination of Boiling Point

Given the high estimated boiling point, vacuum distillation would be the preferred method to prevent decomposition. The sample would be heated under reduced pressure, and the boiling point would be recorded along with the corresponding pressure. The atmospheric pressure boiling point would then be extrapolated using a nomograph.

Determination of Solubility

A known mass of this compound would be added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture would be agitated until equilibrium is reached. The concentration of the dissolved solute would then be determined using a suitable analytical technique, such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Synthesis Methodology

A plausible synthesis route for this compound would involve the Suzuki coupling reaction. This would likely use a deuterated starting material, such as 4-bromo-toluene-d3, coupled with itself in the presence of a palladium catalyst and a base. The general reaction scheme for the non-deuterated analogue provides a strong basis for this proposed synthesis.

Logical Relationship Diagram

As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates the logical relationship between the compound's chemical structure, its isotopic labeling, and its resulting physical properties.

References

An In-depth Technical Guide to Deuterium-Labeled 4,4'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterium-labeled 4,4'-dimethylbiphenyl, a crucial tool in modern pharmaceutical research and development. This document details its synthesis, analytical characterization, and applications, with a particular focus on its role in drug metabolism studies.

Introduction

Deuterium-labeled compounds, also known as isotopologues, are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution can significantly impact the physicochemical properties of a molecule, most notably its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) that can slow down metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily. This property makes deuterium-labeled compounds invaluable for several applications in drug discovery and development, including:

-

Improving Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can increase a drug's half-life, leading to improved patient compliance through less frequent dosing.

-

Altering Metabolic Pathways: Deuteration at specific sites can block certain metabolic pathways, potentially reducing the formation of toxic metabolites and improving the safety profile of a drug.

-

Internal Standards in Bioanalysis: The distinct mass of deuterated compounds makes them ideal internal standards for quantitative analysis of drugs and their metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).

4,4'-Dimethylbiphenyl is a simple aromatic hydrocarbon that serves as a structural motif in various biologically active molecules. Its deuterium-labeled analogue, particularly with deuterated methyl groups (4,4'-bis(trideuteromethyl)-1,1'-biphenyl), provides a valuable model system for studying the metabolic fate of this chemical scaffold and serves as a highly effective internal standard in bioanalytical assays.

Synthesis of Deuterium-Labeled 4,4'-Dimethylbiphenyl

Proposed Synthesis Workflow

A logical approach would be the Suzuki or a similar cross-coupling reaction, starting from a deuterated building block.

Caption: Proposed synthetic workflow for deuterium-labeled 4,4'-dimethylbiphenyl.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard Suzuki coupling reactions.

Materials:

-

4-Bromo(trideuteromethyl)benzene

-

4-(Trideuteromethyl)phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo(trideuteromethyl)benzene (1.0 eq) and 4-(trideuteromethyl)phenylboronic acid (1.1 eq) in a mixture of toluene (5 mL/mmol) and ethanol (2 mL/mmol).

-

Addition of Base: Add an aqueous solution of sodium carbonate (2 M, 2.0 eq).

-

Degassing: Bubble argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir under an argon atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure 4,4'-bis(trideuteromethyl)-1,1'-biphenyl.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Deuterium Incorporation | >99% |

Analytical Characterization

The characterization of deuterium-labeled 4,4'-dimethylbiphenyl relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H NMR spectrum of the non-deuterated 4,4'-dimethylbiphenyl shows characteristic signals for the aromatic protons and the methyl protons. In the ¹H NMR spectrum of 4,4'-bis(trideuteromethyl)-1,1'-biphenyl, the signal corresponding to the methyl protons would be absent due to the replacement of hydrogen with deuterium.

Table 1: Comparison of Expected ¹H NMR Data

| Compound | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 4,4'-Dimethylbiphenyl | ~7.5 ppm | Doublet | 4H | Aromatic protons ortho to the other ring |

| ~7.2 ppm | Doublet | 4H | Aromatic protons meta to the other ring | |

| ~2.4 ppm | Singlet | 6H | Methyl protons | |

| 4,4'-bis(trideuteromethyl)-1,1'-biphenyl | ~7.5 ppm | Doublet | 4H | Aromatic protons ortho to the other ring |

| ~7.2 ppm | Doublet | 4H | Aromatic protons meta to the other ring | |

| - | - | - | No signal for methyl protons |

The ¹³C NMR spectrum would show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium (spin I=1).

Mass Spectrometry

Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The molecular weight of 4,4'-dimethylbiphenyl is 182.26 g/mol . With the replacement of six hydrogen atoms with deuterium, the molecular weight of 4,4'-bis(trideuteromethyl)-1,1'-biphenyl will increase by approximately 6 g/mol .

Table 2: Comparison of Expected Mass Spectrometry Data

| Compound | Molecular Formula | Exact Mass (m/z) |

| 4,4'-Dimethylbiphenyl | C₁₄H₁₄ | 182.1096 |

| 4,4'-bis(trideuteromethyl)-1,1'-biphenyl | C₁₄H₈D₆ | 188.1473 |

Metabolic Pathways and the Impact of Deuteration

The metabolism of biphenyl compounds is primarily mediated by cytochrome P450 enzymes in the liver. The main metabolic transformation is oxidation, particularly at the aromatic rings and the methyl groups.

Known Metabolic Pathways of 4,4'-Dimethylbiphenyl

Caption: Simplified metabolic pathways of 4,4'-dimethylbiphenyl.

The Effect of Deuteration on Metabolism (Kinetic Isotope Effect)

The replacement of hydrogen with deuterium in the methyl groups of 4,4'-dimethylbiphenyl is expected to significantly slow down the rate of oxidation at these positions. This is due to the kinetic isotope effect, where the greater strength of the C-D bond compared to the C-H bond requires more energy for cleavage by metabolic enzymes.

This can lead to:

-

Reduced Rate of Metabolism: The overall rate of clearance of the compound from the body may be reduced, leading to a longer half-life.

-

Metabolic Switching: With the primary metabolic pathway (methyl group oxidation) slowed, other metabolic pathways, such as aromatic hydroxylation, may become more prominent.

Caption: Conceptual diagram of the kinetic isotope effect and metabolic switching.

Experimental Protocol for In Vitro Metabolism Studies

In vitro metabolism studies using liver microsomes are a standard method to investigate the metabolic fate of a compound.

Materials:

-

Deuterium-labeled 4,4'-dimethylbiphenyl

-

Human liver microsomes (or from other species)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the deuterium-labeled 4,4'-dimethylbiphenyl solution (typically in a small amount of organic solvent like DMSO or acetonitrile).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

-

Sample Preparation for LC-MS: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new tube and either inject directly or evaporate and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples to quantify the disappearance of the parent compound and the formation of potential metabolites.

Application as an Internal Standard in Bioanalysis

Deuterium-labeled 4,4'-dimethylbiphenyl is an excellent internal standard for the quantification of its non-deuterated counterpart in biological samples.

Workflow for Bioanalysis:

Caption: Typical workflow for a bioanalytical method using a deuterated internal standard.

The co-elution of the analyte and the deuterated internal standard in the liquid chromatography step, combined with their distinct mass-to-charge ratios in the mass spectrometer, allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response.

Conclusion

Deuterium-labeled 4,4'-dimethylbiphenyl is a versatile and powerful tool for researchers in drug discovery and development. Its synthesis, while requiring specialized deuterated starting materials, can be achieved through robust and well-established chemical reactions. The unique analytical signature of the deuterated compound allows for its unambiguous characterization. Most importantly, its altered metabolic profile due to the kinetic isotope effect provides valuable insights into the metabolic pathways of related compounds and offers a strategy for optimizing the pharmacokinetic properties of new drug candidates. Furthermore, its application as an internal standard in bioanalytical methods is crucial for obtaining reliable quantitative data in preclinical and clinical studies. This technical guide provides a foundational understanding for the effective utilization of this important research tool.

4,4'-Dimethyl-D6-diphenyl molecular weight

An in-depth technical guide on the molecular weight and characterization of 4,4'-Dimethyl-D6-diphenyl.

Abstract

This document provides a detailed technical overview of this compound, a deuterated analog of 4,4'-dimethylbiphenyl. The focus is on its molecular weight, physicochemical properties, and the methodologies used for its characterization. As a stable isotope-labeled internal standard, its precise mass is critical for quantitative analytical applications in mass spectrometry. This guide presents key data in a structured format, outlines a typical experimental workflow for its analysis, and illustrates its role in analytical chemistry.

Physicochemical Properties and Molecular Weight

This compound is a synthetic compound where six hydrogen atoms on the two methyl groups of 4,4'-dimethylbiphenyl have been replaced with deuterium atoms. This isotopic substitution is fundamental to its primary application as an internal standard in quantitative mass spectrometry assays, allowing it to be distinguished from its endogenous, non-labeled counterpart.

The key quantitative properties of this compound are summarized in the table below. The molecular weight is determined by the sum of the atomic masses of its constituent atoms.

| Parameter | Value | Notes |

| Chemical Formula | C₁₄H₈D₆ | D represents Deuterium. |

| Average Molecular Weight | 190.30 g/mol | Based on the natural abundance of isotopes for each element. |

| Monoisotopic Mass | 190.1258 Da | The mass of the molecule with the most abundant isotopes (¹²C, ¹H, ²H). |

| Exact Mass | 190.1258 Da | Calculated using the most stable isotope mass for each element. |

| Isotopic Purity | Typically >98% | The percentage of molecules that are fully deuterated as specified. |

Experimental Protocol: Molecular Weight Verification via Mass Spectrometry

The precise molecular weight and isotopic purity of this compound are experimentally verified using high-resolution mass spectrometry (HRMS).

Objective: To confirm the monoisotopic mass and assess the isotopic purity of a this compound sample.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This stock is further diluted to a working concentration of 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used for analysis.

-

Ionization: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is a common method, which generates the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The instrument is calibrated using a known standard immediately prior to the analysis. The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 150-250 m/z).

-

Data Processing: The resulting spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion of this compound. The measured m/z value is compared to the theoretical exact mass to confirm its identity. The isotopic distribution is also examined to confirm the degree of deuterium incorporation.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for the verification of the molecular weight of this compound using mass spectrometry.

Caption: Workflow for molecular weight verification via HRMS.

Logical Relationship Diagram

This diagram shows the logical relationship between the analyte (4,4'-dimethylbiphenyl), the internal standard (this compound), and their application in a quantitative analysis experiment.

Caption: Use of deuterated analog as an internal standard.

Technical Guide: Safety and Handling of 4,4'-Dimethyl-D6-diphenyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and all handling should be performed in accordance with institutional and regulatory safety protocols.

Introduction

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for the non-deuterated analogue, 4,4'-dimethylbiphenyl, the compound is not classified as hazardous according to the Globally Harmonized System (GHS) and OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2]

Note: The absence of a hazardous classification does not imply the absence of all risk. Standard laboratory precautions should always be observed.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 4,4'-dimethylbiphenyl.

| Property | Value | Reference |

| Molecular Formula | C14H14 | [1] |

| Molecular Weight | 182.26 g/mol | [3] |

| Appearance | Off-white powder/solid | [1][3] |

| Odor | Odorless | [1][3] |

| Melting Point | 117 - 122 °C (242.6 - 251.6 °F) | [1][3] |

| Boiling Point | 295 °C (563 °F) @ 760 mmHg | [1][3] |

| Solubility | No data available | |

| Flash Point | No information available | [1] |

| Autoignition Temperature | No data available |

Safety and Handling

Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling 4,4'-Dimethyl-D6-diphenyl:

| PPE | Specification |

| Eye Protection | Chemical safety goggles or glasses. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[1] |

Handling Procedures

| Procedure | Guideline |

| Ventilation | Handle in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust. |

| Dispensing | Avoid creating dust. Use a spatula or scoop for transferring the solid. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

| Spills | Sweep up spilled solid material and place it in a suitable container for disposal. Avoid generating dust. |

Storage

| Condition | Guideline |

| Container | Keep in a tightly closed container. |

| Environment | Store in a cool, dry, and well-ventilated area. |

| Incompatibilities | Avoid strong oxidizing agents.[1] |

Experimental Protocol: Synthesis of 4,4'-Dimethylbiphenyl via Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of the non-deuterated 4,4'-dimethylbiphenyl and can be adapted for the synthesis of its deuterated analogue.

Materials:

-

4-Bromotoluene

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Water (degassed)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromotoluene (1 equivalent), 4-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Catalyst Addition: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of toluene. Add this catalyst solution to the reaction flask.

-

Solvent Addition and Degassing: Add a 4:1 mixture of toluene and degassed water to the reaction flask. Bubble an inert gas (nitrogen or argon) through the mixture for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

General Workflow for Handling a Non-Hazardous Chemical Powder

Caption: Workflow for handling non-hazardous powders.

Suzuki-Miyaura Catalytic Cycle

Caption: Key steps in the Suzuki-Miyaura reaction.

References

In-Depth Technical Guide to 4,4'-Dimethyl-D6-diphenyl for Researchers

This technical guide provides a comprehensive overview of 4,4'-Dimethyl-D6-diphenyl (CAS No. 42052-87-9), a deuterated analog of 4,4'-dimethylbiphenyl. This document is intended for researchers, scientists, and professionals in drug development and related fields who may be interested in utilizing this compound in their studies. Due to its isotopic labeling, this compound is a valuable tool in various analytical and research applications, particularly in mass spectrometry-based assays.

Commercial Sourcing

Direct commercial suppliers with readily available stock of this compound are limited, suggesting that this is a specialized chemical. It is primarily available through companies that offer custom synthesis of isotopically labeled compounds. Researchers interested in acquiring this compound should contact vendors specializing in stable isotope labeling and custom organic synthesis.

Potential Sourcing Workflow:

The process of acquiring this compound typically involves the following steps, as it is often a custom synthesis product.

Caption: A typical workflow for sourcing this compound.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 42052-87-9 |

| Molecular Formula | C₁₄H₈D₆ |

| Molecular Weight | 188.3 g/mol |

| Synonyms | 4,4'-bis(trideuteriomethyl)biphenyl |

| Isotopic Enrichment (D) | Typically ≥98% (Varies by supplier) |

| Chemical Purity | Typically ≥97% (Varies by supplier) |

Synthesis and Experimental Protocols

While specific experimental protocols for the application of this compound are not widely published, its primary use is expected to be as an internal standard in quantitative mass spectrometry analysis. Below is a generalized experimental protocol for its use in a liquid chromatography-mass spectrometry (LC-MS) assay.

Generalized Experimental Protocol for use as an Internal Standard:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound.

-

Dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

-

-

Preparation of Working Standard Solutions:

-

Perform serial dilutions of the stock solution with the appropriate solvent to create a series of working standard solutions at lower concentrations.

-

-

Sample Preparation:

-

To each unknown sample, calibrator, and quality control sample, add a fixed volume of a this compound working solution to achieve a consistent final concentration.

-

Proceed with the sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

-

LC-MS Analysis:

-

Inject the prepared samples into the LC-MS system.

-

Develop a chromatographic method to separate the analyte of interest and the internal standard.

-

Optimize the mass spectrometer settings for the detection of both the analyte and this compound. This will involve monitoring specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis Pathway:

The synthesis of this compound can be achieved through various organic synthesis routes. A plausible pathway involves the use of deuterated reagents.

An In-depth Technical Guide on the Solubility of 4,4'-Dimethyl-D6-diphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Dimethyl-D6-diphenyl. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this guide leverages data from its non-deuterated analog, 4,4'-dimethylbiphenyl, and the parent compound, biphenyl, to provide a robust predictive framework. The methodologies for solubility determination are also detailed to empower researchers in generating precise data for their specific applications.

Core Concepts in Solubility

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound.[1] This principle suggests that substances with similar polarities are more likely to be miscible. Biphenyl and its derivatives are non-polar, participating primarily in van der Waals London dispersion forces.[1] Consequently, they are anticipated to be readily soluble in non-polar organic solvents and less soluble in polar solvents.[1] Factors such as temperature, pressure (for gases), and molecular size also influence solubility.[2]

Predicted Solubility of this compound

The following table summarizes the qualitative and, where available, quantitative solubility of biphenyl in various organic solvents. This information serves as a valuable proxy for predicting the solubility of this compound.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound | Supporting Evidence for Biphenyl |

| Non-Polar Solvents | ||||

| Benzene | C₆H₆ | Non-Polar | Very Soluble | Biphenyl is very soluble in benzene.[4] |

| Carbon Tetrachloride | CCl₄ | Non-Polar | Very Soluble | Biphenyl is very soluble in carbon tetrachloride.[4] |

| Hexane | C₆H₁₄ | Non-Polar | Soluble | Non-polar compounds like biphenyl are expected to be soluble in non-polar alkanes.[1] |

| Toluene | C₇H₈ | Non-Polar | Soluble | Biphenyl is soluble in toluene. |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | Polar Aprotic | Soluble | The solubility of similar compounds has been measured in acetone.[5] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | The solubility of similar compounds has been measured in ethyl acetate.[5] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Biphenyl is soluble in chlorinated solvents.[4] The solubility of similar compounds has been measured in chloroform.[5] |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Biphenyl is soluble in ethanol.[4] |

| Methanol | CH₃OH | Polar Protic | Soluble | Biphenyl is very soluble in methanol.[4] |

| Water | H₂O | Polar Protic | Insoluble | Biphenyl is insoluble in water.[3][4] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental protocols are essential. The following methodologies are widely accepted for determining the solubility of organic compounds.

1. Shake-Flask Method (for Quantitative Analysis)

This is a conventional and reliable method for determining equilibrium solubility.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a vial.

-

The vial is sealed to prevent solvent evaporation.

-

The mixture is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

After agitation, the solution is allowed to stand, permitting the undissolved solid to settle.

-

A known volume of the supernatant is carefully withdrawn using a pipette.[6]

-

The concentration of the dissolved solute in the supernatant is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[6]

-

2. Qualitative Solubility Tests

These tests provide a rapid assessment of a compound's solubility in various solvents and can help in classifying the compound based on its functional groups.[7][8]

-

Procedure:

-

Place a small, measured amount (e.g., 25 mg) of the compound into a test tube.[7]

-

Add the solvent in small portions (e.g., 0.25 mL increments) while vigorously shaking the test tube after each addition.[7]

-

Continue adding the solvent up to a total volume (e.g., 0.75 mL).[7]

-

Observe whether the compound dissolves completely. If it does, it is considered soluble. If it remains undissolved, it is considered insoluble.

-

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: A logical workflow for the quantitative determination of solubility.

References

- 1. iaeng.org [iaeng.org]

- 2. youtube.com [youtube.com]

- 3. Biphenyl - Wikipedia [en.wikipedia.org]

- 4. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Thermal Stability of 4,4'-Dimethyl-D6-diphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4,4'-Dimethyl-D6-diphenyl. Due to the limited availability of direct experimental data for this specific deuterated compound, this paper establishes a baseline using data from its non-deuterated analogue, 4,4'-dimethylbiphenyl. It further explores the anticipated effects of deuterium substitution on the thermal properties, grounded in the principles of the kinetic isotope effect. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science.

Introduction to Thermal Stability and Deuteration

Thermal stability is a critical parameter in the development of new chemical entities, influencing storage, formulation, and degradation pathways. For isotopically labeled compounds such as this compound, understanding the impact of deuterium substitution on thermal properties is of paramount importance. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a common strategy in drug development to alter metabolic pathways, and it can also influence the physical properties of a molecule, including its thermal stability.

The primary mechanism through which deuteration affects thermal stability is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[1][2] This increased bond strength can lead to a higher activation energy for thermal decomposition reactions, thereby enhancing the thermal stability of the deuterated compound compared to its non-deuterated counterpart.[3][4]

Physicochemical and Thermal Properties

Table 1: Comparison of Physicochemical and Thermal Properties

| Property | 4,4'-dimethylbiphenyl | This compound (Projected) | Data Source |

| Molecular Formula | C₁₄H₁₄ | C₁₄H₈D₆ | [5] |

| Molecular Weight | 182.26 g/mol | 188.30 g/mol | [5] |

| Melting Point | 118-125 °C | Expected to be similar to the non-deuterated form, with minor variations possible. | [6] |

| Boiling Point | 295 °C | Expected to be slightly higher than the non-deuterated form due to increased mass. | [5] |

| Decomposition Temperature (TGA) | Not available | Projected to be higher than 4,4'-dimethylbiphenyl due to the kinetic isotope effect. | Theoretical |

| Heat Capacity (Cₚ) | Studied by adiabatic and differential scanning calorimetry. | Expected to be slightly different from the non-deuterated form. | [7][8] |

Experimental Methodologies for Thermal Analysis

The thermal stability of a compound is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of thermal degradation.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of the compound is placed in a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace. The desired atmosphere (e.g., inert nitrogen or argon, or reactive air or oxygen) is purged through the furnace at a constant flow rate.

-

Thermal Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range.

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific mass loss events occur.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and enthalpy of reactions.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The cell is subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify and quantify thermal events. The melting point is typically taken as the onset or peak of the melting endotherm.

Logical Framework for Deuteration Effects

The enhanced stability of deuterated compounds can be understood through the following logical progression based on the kinetic isotope effect.

Conclusion and Future Outlook

While direct experimental data on the thermal stability of this compound is currently lacking, a strong theoretical framework based on the kinetic isotope effect suggests that it will exhibit enhanced thermal stability compared to its non-deuterated analogue, 4,4'-dimethylbiphenyl. The melting point is expected to be similar, while the boiling point and decomposition temperature are projected to be slightly elevated.

To fully characterize the thermal properties of this compound, it is recommended that experimental studies using Thermogravimetric Analysis and Differential Scanning Calorimetry be conducted. Such studies would provide valuable empirical data to confirm the theoretical expectations and would be of significant interest to researchers in the fields of medicinal chemistry, materials science, and analytical chemistry. This would allow for a more complete understanding of the effects of isotopic substitution on the physicochemical properties of this class of compounds.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 4,4'-Dimethylbiphenyl | 613-33-2 [chemicalbook.com]

- 6. 4,4'-Dimethylbiphenyl, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis Using 4,4'-Dimethyl-D6-diphenyl as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In quantitative analysis, the use of an internal standard (IS) is crucial for achieving high accuracy and precision. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but can be distinguished by the detector. Isotopically labeled compounds, such as deuterated analogues, are considered the gold standard for use as internal standards in mass spectrometry because they co-elute with the analyte and exhibit similar ionization behavior, while being readily distinguishable by their mass-to-charge ratio.

This application note provides a detailed protocol for the use of 4,4'-Dimethyl-D6-diphenyl as an internal standard for the quantitative analysis of aromatic hydrocarbons and other related compounds by GC-MS.

Principle

The principle of internal standard quantification relies on adding a known amount of the internal standard to all samples, calibration standards, and quality control samples. The response of the analyte is then measured relative to the response of the internal standard. This ratio is used to construct a calibration curve and determine the concentration of the analyte in unknown samples.

The use of a deuterated internal standard like this compound (D6-DMP) offers several advantages:

-

Similar Chemical and Physical Properties: D6-DMP has nearly identical chemical and physical properties to its non-deuterated analog, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation.

-

Co-elution with Analytes: Due to its similar volatility and polarity, D6-DMP will elute close to analytes of similar structure, which is ideal for accurate quantification.

-

Mass Spectrometric Differentiation: The mass difference due to the deuterium atoms allows for easy differentiation from the target analytes by the mass spectrometer, without chromatographic interference.

The quantification is based on the following relationship:

(AreaAnalyte / AreaIS) = Response Factor (RF) * (ConcentrationAnalyte / ConcentrationIS)

Materials and Reagents

-

Internal Standard: this compound (CAS: 42052-87-9, Molecular Formula: C₁₄H₈D₆, Molecular Weight: 190.34 g/mol )

-

Solvents: Dichloromethane (DCM), Hexane, Methanol (all pesticide grade or equivalent)

-

Analytes: High-purity standards of the target aromatic hydrocarbons.

-

Gases: Helium (99.999% purity) or Hydrogen (for carrier gas), Nitrogen (for makeup gas if applicable).

-

Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

-

Micropipettes and Syringes: Calibrated for accurate liquid handling.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization for specific applications.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp 1: 15 °C/min to 200 °C, Ramp 2: 10 °C/min to 300 °C (hold for 5 min) |

| Transfer Line Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | This compound (IS): m/z 190 (Quantifier), 172 (Qualifier)Target Analytes: Specific quantifier and qualifier ions |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of dichloromethane.

-

Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:100 with dichloromethane. This working solution will be added to all samples and standards.

-

Analyte Stock Solutions (100 µg/mL): Prepare individual stock solutions for each target analyte by dissolving 10 mg in 100 mL of dichloromethane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solutions. A typical concentration range might be 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL.

Sample Preparation

-

Accurately measure or weigh a known amount of the sample matrix (e.g., 1 g of soil, 100 mL of water).

-

If necessary, perform a suitable extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analytes of interest.

-

Prior to the final volume adjustment, spike the extract with a precise volume of the internal standard working solution (e.g., 100 µL of 1 µg/mL D6-DMP) to achieve a final concentration of 0.1 µg/mL.

-

Adjust the final volume of the extract to the desired level (e.g., 1 mL).

-

Transfer an aliquot of the final extract into a GC vial for analysis.

Measurement Protocol

-

Sequence Setup: Create a sequence in the GC-MS software that includes solvent blanks, calibration standards, quality control samples, and the unknown samples.

-

Injection: Automate the injection of 1 µL of each sample in the sequence.

-

Data Acquisition: Acquire data in SIM mode, monitoring the specific ions for the target analytes and the internal standard.

Data Analysis and Quantification

-

Peak Integration: Integrate the peaks corresponding to the target analytes and the internal standard in the chromatograms.

-

Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to obtain the calibration curve and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

-

Quantification: Determine the concentration of the analyte in the unknown samples by calculating the area ratio and using the calibration curve.

Illustrative Quantitative Data

The following tables present illustrative data for the validation of a method using this compound as an internal standard for the quantification of a hypothetical analyte, "Analyte X."

Table 1: Illustrative Calibration Curve Data for Analyte X

| Concentration (µg/mL) | Analyte X Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 0.01 | 1,520 | 150,500 | 0.0101 |

| 0.05 | 7,650 | 151,000 | 0.0507 |

| 0.10 | 15,300 | 150,800 | 0.1015 |

| 0.50 | 75,900 | 149,900 | 0.5063 |

| 1.00 | 152,100 | 150,200 | 1.0126 |

| 5.00 | 760,500 | 150,600 | 5.0500 |

| Regression | - | - | y = 5.04x + 0.005 |

| r² | - | - | 0.9998 |

Table 2: Illustrative Precision and Accuracy Data

| QC Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (n=6) | RSD (%) | Recovery (%) |

| Low | 0.03 | 0.029 | 4.5 | 96.7 |

| Mid | 0.30 | 0.305 | 3.2 | 101.7 |

| High | 3.00 | 2.97 | 2.8 | 99.0 |

Visualizations

Caption: Experimental workflow for quantitative GC-MS analysis.

Caption: Logic of internal standard quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of aromatic hydrocarbons and other similar compounds by GC-MS. Its chemical similarity to many target analytes ensures consistent behavior during sample processing and analysis, while its isotopic labeling allows for clear differentiation by the mass spectrometer. The protocols and illustrative data presented in this application note serve as a comprehensive guide for researchers and scientists to develop and validate their own quantitative GC-MS methods.

Application Notes and Protocols for the Use of 4,4'-Dimethyl-D6-diphenyl in LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4,4'-Dimethyl-D6-diphenyl as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The following sections outline its primary application, principles, and step-by-step experimental procedures for the quantification of its non-deuterated analog, 4,4'-dimethylbiphenyl, in biological and environmental matrices.

Introduction

This compound is a deuterated form of 4,4'-dimethylbiphenyl. In LC-MS based quantitative analysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving the highest accuracy and precision.[1][2][3] Due to its structural and physicochemical similarity to the analyte, this compound co-elutes with 4,4'-dimethylbiphenyl, allowing for effective correction of variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1] The use of a SIL-IS like this compound is crucial for mitigating matrix effects, such as ion suppression or enhancement, which are common in complex biological and environmental samples.[1]

Primary Application: Internal standard for the quantitative analysis of 4,4'-dimethylbiphenyl.

Principle of Use: A known concentration of this compound is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[4] The ratio of the peak area of the analyte (4,4'-dimethylbiphenyl) to the peak area of the internal standard (this compound) is used to construct a calibration curve and quantify the analyte in unknown samples. This ratiometric approach compensates for potential analyte loss during sample processing and corrects for fluctuations in instrument response.[4]

Experimental Protocols

Two example protocols are provided below: one for the analysis of 4,4'-dimethylbiphenyl in human plasma and another for its analysis in water samples.

Protocol 1: Quantification of 4,4'-Dimethylbiphenyl in Human Plasma

This protocol is designed for the quantitative analysis of 4,4'-dimethylbiphenyl in human plasma, a common matrix in drug metabolism and pharmacokinetic studies.

2.1. Materials and Reagents

-

4,4'-dimethylbiphenyl (analyte)

-

This compound (internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

2.2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[5]

-

Spiking of Internal Standard: To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

2.3. LC-MS/MS Method

A reversed-phase LC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high selectivity and sensitivity.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | Reversed-phase C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.8 µm)[6] |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 2 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Analyte and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4,4'-dimethylbiphenyl | 183.1 | 167.1 | 25 |

| This compound | 189.1 | 170.1 | 25 |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

2.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibrators.

-

Use a linear regression model with 1/x² weighting to fit the calibration curve.

-

Determine the concentration of 4,4'-dimethylbiphenyl in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of 4,4'-Dimethylbiphenyl in Water Samples

This protocol is suitable for the analysis of 4,4'-dimethylbiphenyl in environmental water samples, employing Solid Phase Extraction (SPE) for sample clean-up and concentration.

2.1. Materials and Reagents

-

4,4'-dimethylbiphenyl (analyte)

-

This compound (internal standard)

-

Water sample (e.g., river water, wastewater effluent)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

SPE Cartridges (e.g., C18, 500 mg)

2.2. Sample Preparation: Solid Phase Extraction (SPE)

SPE is a robust technique for extracting and concentrating analytes from aqueous matrices.[7]

-

Sample Spiking: To a 100 mL water sample, add 100 µL of this compound working solution (e.g., 100 ng/mL in methanol).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 50% acetonitrile in water.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

2.3. LC-MS/MS Method

The LC-MS/MS parameters can be the same as described in Protocol 1 (Tables 1, 2, and 3).

2.4. Data Analysis

The data analysis procedure is the same as described in Protocol 1.

Data Presentation

The following tables summarize hypothetical quantitative data for a validation experiment.

Table 4: Calibration Curve for 4,4'-dimethylbiphenyl in Human Plasma

| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 150,100 | 0.010 |

| 5 | 7,650 | 152,300 | 0.050 |

| 10 | 15,300 | 151,500 | 0.101 |

| 50 | 75,800 | 149,800 | 0.506 |

| 100 | 151,200 | 150,500 | 1.005 |

| 500 | 755,000 | 151,000 | 5.000 |

| 1000 | 1,505,000 | 150,200 | 10.020 |

Table 5: Precision and Accuracy for Quality Control Samples in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | CV (%) | Accuracy (%) |

| LQC | 3 | 2.95 | 4.2 | 98.3 |

| MQC | 80 | 81.2 | 3.5 | 101.5 |

| HQC | 800 | 790.4 | 2.8 | 98.8 |

Visualizations

Caption: General workflow for LC-MS quantification using an internal standard.

Caption: Detailed logical flow from sample preparation to final quantification.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. myadlm.org [myadlm.org]

- 7. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 4,4'-Dimethylbiphenyl in Environmental Matrices using 4,4'-Dimethyl-D6-diphenyl as an Internal Standard

Application Notes and Protocols for 4,4'-Dimethyl-D6-diphenyl in Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of analytes in complex matrices. This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest. 4,4'-Dimethyl-D6-diphenyl is a deuterated analog of 4,4'-dimethylbiphenyl and serves as an excellent internal standard for the quantification of polychlorinated biphenyls (PCBs), polybrominated biphenyls (PBBs), and other related aromatic compounds. Its use can correct for analyte loss during sample preparation and variations in instrument response, leading to highly reliable quantitative data.

These application notes provide a detailed protocol for the use of this compound as an internal standard in the analysis of environmental and biological samples by gas chromatography-mass spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS involves adding a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the native analyte (e.g., a specific PCB congener). The labeled standard and the native analyte are assumed to behave identically during extraction, cleanup, and analysis. By measuring the ratio of the mass spectrometric signals of the native analyte to the labeled standard, the concentration of the native analyte in the original sample can be accurately determined, independent of sample recovery.

Application: Analysis of Polychlorinated Biphenyls (PCBs) in Fish Tissue

This protocol details the determination of select PCB congeners in fish tissue using this compound as a surrogate internal standard.

Materials and Reagents

-

Solvents: Hexane, Dichloromethane, Acetone (pesticide residue grade or equivalent)

-

Standards:

-

Native PCB standards (e.g., PCB 28, 52, 101, 138, 153, 180)

-

This compound (Internal Standard)

-

Recovery Standard (e.g., ¹³C-labeled PCB congener not expected in samples)

-

-

Chemicals: Anhydrous Sodium Sulfate, Sulfuric Acid (concentrated), Copper granules (activated)

-

Solid Phase Extraction (SPE): Silica gel cartridges, Florisil® cartridges

-

Apparatus:

-

Soxhlet extraction system or Accelerated Solvent Extractor (ASE)

-

Rotary evaporator

-

Nitrogen evaporation system

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Experimental Protocol

1. Sample Preparation and Extraction

-

Homogenize approximately 10 g of fish tissue.

-

Mix the homogenized tissue with anhydrous sodium sulfate until a free-flowing powder is obtained.

-

Accurately weigh a portion of the dried sample (e.g., 5 g) into an extraction thimble.

-

Spike the sample with a known amount of this compound solution.

-

Extract the sample using a Soxhlet extractor with a 1:1 mixture of hexane and dichloromethane for 18-24 hours. Alternatively, use an ASE system with appropriate parameters.

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

2. Lipid Removal and Cleanup

-

Add concentrated sulfuric acid to the extract and gently shake. Allow the layers to separate and discard the lower acid layer. Repeat until the acid layer is colorless.

-

Pass the extract through a multilayer silica gel column for further cleanup.

-

For removal of sulfur, add activated copper granules to the extract and stir.

-

(Optional) For highly contaminated samples, a Florisil® SPE cleanup step can be employed.

3. Final Concentration and Analysis

-

Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add a known amount of the recovery standard just prior to GC-MS analysis.

-

Inject 1 µL of the final extract into the GC-MS system.

GC-MS Parameters

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Injector: Splitless mode, 280 °C

-

Oven Program: 100 °C (hold 1 min), ramp to 180 °C at 20 °C/min, then ramp to 300 °C at 5 °C/min (hold 10 min)

-

Carrier Gas: Helium, constant flow of 1.2 mL/min

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: Suggested Ions for SIM Analysis

| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Native Analytes (Example PCBs) | ||

| PCB 28 | 256 | 258 |

| PCB 52 | 292 | 290 |

| PCB 101 | 326 | 328 |

| PCB 138 | 360 | 362 |

| PCB 153 | 360 | 362 |

| PCB 180 | 394 | 396 |

| Internal Standard | ||

| 4,4'-Dimethylbiphenyl (Analyte) | 182 | 167 |

| This compound | 188 | 170 |

| Recovery Standard (Example) | ||

| ¹³C₁₂-PCB 209 | 498 | 500 |

Note: The molecular ion of 4,4'-dimethylbiphenyl is 182. For this compound, with six deuterium atoms replacing hydrogen on the methyl groups, the molecular ion will be at m/z 188. A common fragment is the loss of a methyl group (CH₃ or CD₃), resulting in ions at m/z 167 and 170, respectively.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of PCBs in biological matrices using isotope dilution GC-MS. While this data was not generated using this compound specifically, it is representative of the performance that can be expected from a well-optimized method using a suitable deuterated internal standard.

Table 2: Representative Quantitative Performance Data for PCB Analysis by ID-GC-MS

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.995 | [1] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/kg | [1] |

| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/kg | [1] |

| Recovery | 70 - 120% | [1] |

| Relative Standard Deviation (RSD) | < 15% | [1] |

Disclaimer: The quantitative data presented in Table 2 is based on published literature for PCB analysis using ¹³C-labeled PCB internal standards and serves as a guideline for expected method performance.

Diagrams

References

Application of 4,4'-Dimethyl-D6-diphenyl in Metabolomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, is a powerful tool for understanding disease mechanisms, identifying biomarkers, and accelerating drug development. Accurate and precise quantification of metabolites is paramount for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry-based metabolomics, as they effectively compensate for variations in sample preparation and matrix effects.[1][2][3][4][5]

This document provides detailed application notes and protocols for the use of 4,4'-Dimethyl-D6-diphenyl as a deuterated internal standard in metabolomics studies, particularly for the quantification of non-polar, aromatic compounds. While direct applications of this specific compound are not extensively documented, its structural similarity to certain endogenous and exogenous metabolites makes it a suitable internal standard for targeted and untargeted analyses.

Key Applications

The primary application of this compound in metabolomics is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based analytical methods. Its key benefits include:

-

Improved Quantitative Accuracy: By mimicking the behavior of structurally similar analytes during sample extraction, derivatization, and ionization, it corrects for sample-to-sample variability and matrix-induced signal suppression or enhancement.[2][4][5]

-

Enhanced Precision and Reproducibility: The use of a stable isotope-labeled internal standard minimizes the impact of instrumental drift and other sources of analytical variation, leading to more consistent results across different batches and laboratories.[2]

-

Reliable Normalization: It allows for the accurate normalization of peak areas, which is crucial for obtaining meaningful quantitative data in complex biological matrices such as plasma, urine, and tissue extracts.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for an LC-MS/MS method utilizing this compound as an internal standard for the analysis of a hypothetical aromatic metabolite.

| Parameter | Value |

| Linear Range | 0.1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-assay Precision (%CV) | < 5% |

| Inter-assay Precision (%CV) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect (%) | < 15% |

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).

-

Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same organic solvent.

-

Spiking Solution (100 ng/mL): Further dilute the working solution 1:100. The final concentration of the spiking solution should be optimized based on the expected concentration of the target analytes.

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Spike Internal Standard: To 100 µL of plasma, add 10 µL of the this compound spiking solution (final concentration will depend on the spiking solution concentration).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile (containing the internal standard if not added in the previous step) to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis

-

Chromatographic Column: A reverse-phase column (e.g., C18, Phenyl-Hexyl) is suitable for the separation of non-polar aromatic compounds.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted analysis. The specific precursor and product ion transitions for both the analyte and this compound need to be optimized.

Example MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Analyte (e.g., 4,4'-Dimethyl-diphenyl) | 182.1 | 167.1 |

| This compound (Internal Standard) | 188.2 | 170.1 |

Protocol 4: Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate Peak Area Ratio: Determine the ratio of the analyte peak area to the internal standard peak area.

-

Generate Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. Plot the peak area ratio against the analyte concentration to generate a calibration curve.

-

Quantify Analyte: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: General experimental workflow for quantitative metabolomics.

Caption: Logical relationship for internal standard-based quantification.

Conclusion

This compound serves as a valuable tool in metabolomics research, particularly for the accurate quantification of non-polar, aromatic metabolites. Its use as an internal standard helps to overcome common analytical challenges, leading to more reliable and reproducible data. The protocols and workflows described herein provide a general framework for the application of this and structurally similar deuterated compounds in targeted metabolomics studies. Researchers should always perform method validation to ensure the suitability of the internal standard for their specific analytes and biological matrices.

References

- 1. texilajournal.com [texilajournal.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 5. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Polychlorinated Biphenyls (PCBs) in Environmental Matrices Using Deuterated Internal Standards and GC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of polychlorinated biphenyls (PCBs) in environmental samples. The protocol employs a gas chromatography-tandem mass spectrometry (GC-MS/MS) method with an isotope dilution approach using deuterated polychlorinated biphenyls as internal standards. This methodology ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection volume. The described protocol is suitable for researchers, scientists, and professionals in drug development and environmental monitoring requiring reliable trace-level quantification of PCBs.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are widespread in the environment and are known to bioaccumulate in food chains, posing a significant risk to human health and ecosystems. Due to their toxicity, accurate and sensitive analytical methods are crucial for monitoring their levels in various matrices. Isotope dilution mass spectrometry (IDMS) is a highly reliable technique for the quantification of trace organic compounds.[1][2][3] This method involves the addition of a known amount of an isotopically labeled analog of the target analyte (e.g., deuterated or ¹³C-labeled PCBs) to the sample prior to extraction and analysis. The labeled standard behaves chemically and physically similarly to the native analyte throughout the sample preparation and analysis process, allowing for accurate correction of any losses and matrix-induced signal suppression or enhancement. This application note provides a detailed protocol for the analysis of PCBs in environmental samples using deuterated internal standards and GC-MS/MS.

Experimental Protocol

This protocol outlines the key steps for the analysis of PCBs in environmental samples, from sample preparation to data analysis.

Materials and Reagents

-

Solvents: Hexane, acetone, dichloromethane (pesticide residue grade or equivalent)

-

Standards:

-

Solid Phase Extraction (SPE) Cartridges: Silica gel, Florisil, or alumina cartridges for sample cleanup

-

Glassware: Certified clean glassware to avoid contamination

-

Nitrogen Evaporation System

Sample Preparation

-

Extraction:

-

Solid Samples (e.g., sediment, soil): Weigh 5-10 g of the homogenized sample into an extraction thimble. Spike the sample with a known amount of the deuterated internal standard solution. Perform extraction using a pressurized fluid extraction (PFE) system with a mixture of hexane and acetone (1:1, v/v) at 150°C and 15 MPa for a static time of 30 minutes.[3] Alternatively, Soxhlet extraction can be used.

-

Liquid Samples (e.g., water): For a 1 L water sample, spike with the deuterated internal standard solution. Perform liquid-liquid extraction (LLE) with dichloromethane in a separatory funnel.

-

-

Cleanup:

-

The crude extract is often contaminated with interfering compounds that need to be removed prior to GC-MS/MS analysis.

-

Pass the concentrated extract through a multi-layered silica gel column or a combination of Florisil and alumina SPE cartridges.[6] Elute the PCB fraction with an appropriate solvent mixture (e.g., hexane/dichloromethane).

-

-

Concentration:

-

Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add an injection internal standard (e.g., PCB 30 and 209) just before analysis.[7]

-

GC-MS/MS Analysis

-

Gas Chromatograph (GC): Agilent 7890B or equivalent

-

Mass Spectrometer (MS): Agilent 7010 Triple Quadrupole MS or equivalent

-

Column: A suitable capillary column for PCB analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Injection: 1 µL splitless injection at 250°C

-

Oven Program: 100°C (hold 1 min), ramp to 300°C at 10°C/min, hold for 5 min

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for both native and deuterated PCBs. Monitor at least two transitions for each congener for confirmation.[8]

Quantification

Quantification is performed using the isotope dilution method.[1][2] A calibration curve is generated by plotting the response ratio (peak area of native PCB / peak area of deuterated internal standard) against the concentration ratio. The concentration of the native PCB in the sample is then calculated using this calibration curve.

Quantitative Data Summary

The following table summarizes typical method validation data for the analysis of selected PCB congeners using deuterated internal standards and GC-MS/MS.

| PCB Congener | Matrix | Accuracy (%) | Precision (RSD, %) | Limit of Detection (LOD) |

| PCB-118 | Human Serum | 89-119 | <9 | 0.7-6.5 pg/mL[1] |

| PCB-138 | Human Serum | 89-119 | <9 | 0.7-6.5 pg/mL[1] |

| PCB-153 | Human Serum | 89-119 | <9 | 0.7-6.5 pg/mL[1] |

| PCB-180 | Human Serum | 89-119 | <9 | 0.7-6.5 pg/mL[1] |

| WHO-12 Congeners | Sediment | 85-115 | <15 | Not Specified[6] |

| 7 Indicator PCBs | Soil | Not Specified | Not Specified | 0.002 mg/kg[9] |

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for PCB analysis using deuterated standards.

Caption: Logical relationship of isotope dilution for accurate PCB quantification.

Conclusion

The described method utilizing deuterated internal standards and GC-MS/MS provides a highly accurate, sensitive, and robust approach for the quantification of PCBs in complex environmental matrices. The use of isotope dilution effectively compensates for analytical variability, leading to reliable data that is essential for environmental monitoring and risk assessment. The protocol can be adapted for various sample types and a wide range of PCB congeners.

References

- 1. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of polychlorinated biphenyls in sediment by isotope-dilution gas chromatography/mass spectrometry with pressurized fluid extraction [jstage.jst.go.jp]

- 4. isotope.com [isotope.com]

- 5. dspsystems.eu [dspsystems.eu]

- 6. Development and validation of a method for analysis of "dioxin-like" PCBs in environmental samples from the steel industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pjoes.com [pjoes.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 4,4'-Dimethyl-D6-diphenyl in Trace Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction